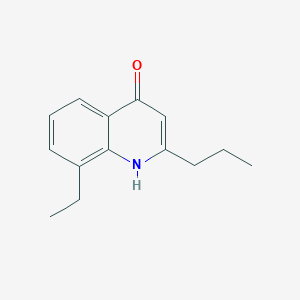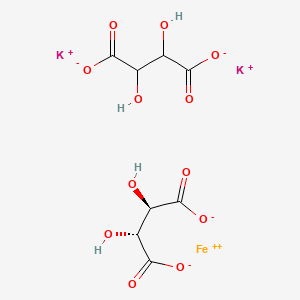
Potassium-iron(III)-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium-iron(III)-tartrate, also known as potassium ferric tartrate, is a coordination compound with the chemical formula K₃[Fe(C₄H₄O₆)₃]. It is composed of potassium cations and the complex anion ferric tartrate. This compound is known for its vibrant red color and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized by reacting potassium hydroxide (KOH) with iron(III) chloride (FeCl₃) and tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows: $$3 KOH + FeCl₃ + 3 C₄H₆O₆ → K₃[Fe(C₄H₄O₆)₃] + 3 HCl$$
Industrial Production Methods: On an industrial scale, the compound is produced by combining potassium carbonate (K₂CO₃) with iron(III) sulfate (Fe₂(SO₄)₃) and tartaric acid in a controlled environment. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaClO).
Reduction: Reducing agents such as sodium thiosulfate (Na₂S₂O₃) and ascorbic acid (C₆H₈O₆) are used.
Substitution: Various ligands, such as ammonia (NH₃) and cyanide (CN⁻), can be used to replace the tartrate ligands.
Major Products Formed:
Oxidation: Products include ferric oxide (Fe₂O₃) and other oxidized forms of iron.
Reduction: Reduced forms of iron, such as ferrous oxide (FeO), are formed.
Substitution: New coordination complexes with different ligands are produced.
科学的研究の応用
Potassium-iron(III)-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in biological studies to investigate enzyme activities and metabolic pathways.
Industry: this compound is used in the textile industry for dyeing and printing fabrics.
作用機序
The mechanism by which potassium-iron(III)-tartrate exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and proteins, altering their activity.
Pathways Involved: It can influence metabolic pathways, such as those involved in oxidative stress and cellular respiration.
類似化合物との比較
Potassium-iron(III)-tartrate is unique in its composition and properties compared to other similar compounds:
Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]): Similar in structure but uses oxalate ligands instead of tartrate.
Potassium Ferricyanide (K₃[Fe(CN)₆]): Contains cyanide ligands and is used in different applications.
Potassium Ferric Oxalate (K₃[Fe(C₂O₄)₃]): Another iron(III) complex with oxalate ligands.
These compounds have distinct chemical properties and applications, making this compound unique in its utility and versatility.
特性
分子式 |
C8H8FeK2O12 |
|---|---|
分子量 |
430.18 g/mol |
IUPAC名 |
dipotassium;2,3-dihydroxybutanedioate;(2R,3R)-2,3-dihydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/2C4H6O6.Fe.2K/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;;/q;;+2;2*+1/p-4/t1-,2-;;;;/m1..../s1 |
InChIキー |
LVDWFCFDJLHPEV-DGFHWNFOSA-J |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


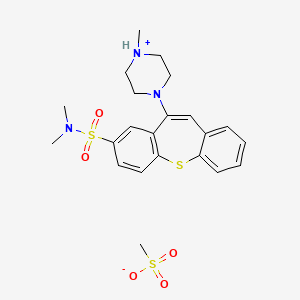
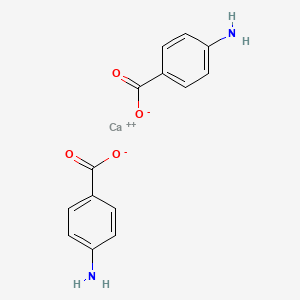
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)


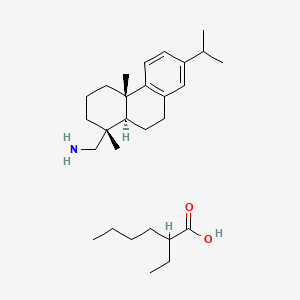

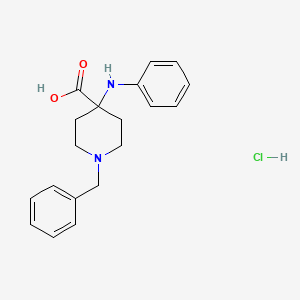


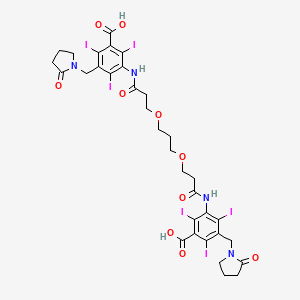
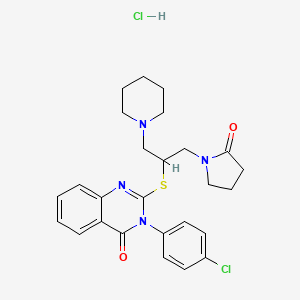
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
